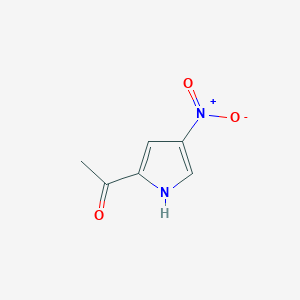

2-Acetyl-4-nitropyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-nitro-1H-pyrrol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-4(9)6-2-5(3-7-6)8(10)11/h2-3,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXRYIUQTXMTEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CN1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185904 | |

| Record name | Ketone, methyl (4-nitro-2-pyrrolyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32116-24-8 | |

| Record name | Ketone, methyl (4-nitro-2-pyrrolyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032116248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32116-24-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ketone, methyl (4-nitro-2-pyrrolyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis of 2 Acetyl 4 Nitropyrrole

Established Synthetic Pathways to 2-Acetyl-4-nitropyrrole

Nitration of Acetylpyrrole Precursors

The most commonly employed and well-documented method for the synthesis of this compound involves the direct nitration of 2-acetylpyrrole (B92022). This pathway leverages the existing acetyl group to influence the position of the incoming nitro group.

The pyrrole (B145914) ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. Generally, electrophilic attack is favored at the C2 (α) position due to the greater resonance stabilization of the resulting cationic intermediate compared to attack at the C3 (β) position. However, the presence of substituents on the pyrrole ring significantly influences the regiochemical outcome of subsequent reactions.

In the case of 2-acetylpyrrole, the acetyl group is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution. Despite this deactivation, the substitution pattern is directed by the interplay of the directing effects of the pyrrole nitrogen and the acetyl group. The nitrogen atom strongly directs electrophiles to the adjacent C5 position and the C3 position, while the meta-directing nature of the acetyl group (relative to its position at C2) favors substitution at the C4 position. This results in a mixture of nitrated products.

The choice of nitrating agent and the reaction conditions are critical in controlling the product distribution during the nitration of 2-acetylpyrrole. Harsh nitrating conditions, such as the use of concentrated nitric acid and sulfuric acid, often lead to polymerization and decomposition of the sensitive pyrrole ring. researchgate.net Therefore, milder nitrating agents are typically employed.

A common and effective method involves the use of nitric acid in acetic anhydride (B1165640). This mixture generates acetyl nitrate (B79036) in situ, which is a less aggressive nitrating agent. The reaction is typically carried out at low temperatures to minimize side reactions. For instance, the nitration of 2-acetylpyrrole with fuming nitric acid in acetic anhydride at temperatures maintained below 5°C has been reported. acs.org

A study by Oda et al. details the nitration of 2-acetylpyrrole using nitric acid and acetic anhydride at temperatures ranging from -40°C to 20°C. Current time information in Bangalore, IN. This reaction yields a mixture of this compound and 2-acetyl-5-nitropyrrole. The reported yields for this specific transformation are 51% for this compound and 36% for 2-acetyl-5-nitropyrrole, highlighting the significant formation of both isomers. Current time information in Bangalore, IN. The separation of these isomers is typically achieved by chromatographic methods.

Table 1: Product Distribution in the Nitration of 2-Acetylpyrrole

| Product | Yield (%) | Reference |

| This compound | 51 | Current time information in Bangalore, IN. |

| 2-Acetyl-5-nitropyrrole | 36 | Current time information in Bangalore, IN. |

Comparative Analysis of Synthetic Efficiencies and Regioselectivity in this compound Production

A critical aspect of synthetic chemistry is the ability to control the precise arrangement of atoms in a molecule (regioselectivity) while maximizing the amount of product obtained (efficiency).

In stark contrast, the rearrangement of 3-benzoylamino-5-nitropyridinium salts offers a highly regioselective alternative. arkat-usa.org This method specifically forms 2-acyl-4-nitropyrroles, avoiding the co-production of other isomers. researchgate.netresearchgate.net For example, various substituted 2-benzoyl-4-nitropyrroles have been synthesized in yields ranging from 55% to 80%, with no mention of isomeric byproducts. arkat-usa.org

The following table provides a comparative overview of these two distinct synthetic approaches.

| Synthetic Method | Key Reagents | Regioselectivity | Yield of 2-Acyl-4-nitropyrrole | Key Advantages | Key Disadvantages | Reference |

| Direct Nitration | 2-Acetylpyrrole, Nitric Acid, Acetic Anhydride | Low (forms mixture of 4-nitro and 5-nitro isomers) | ~51% (4-nitro isomer) | Simple starting material. | Poor regioselectivity, difficult purification, formation of waste isomers. | chemicalbook.com |

| Pyridinium Salt Rearrangement | 3-Benzoylamino-5-nitropyridinium salt, Methylamine, Ethanol | High (specifically forms the 4-nitro isomer) | 55-80% | Excellent regioselectivity, clean reaction profile. | More complex starting material synthesis required. | arkat-usa.orgresearchgate.net |

This comparison clearly demonstrates that while direct nitration is conceptually simpler, the rearrangement strategy provides a superior method for the regiocontrolled synthesis of 2-acyl-4-nitropyrroles, including this compound, by circumventing the formation of challenging isomeric mixtures.

Chemical Reactivity and Transformation of 2 Acetyl 4 Nitropyrrole

Reactivity of the Nitro Group in 2-Acetyl-4-nitropyrrole

The nitro group is a versatile functional group that can undergo a variety of chemical transformations, most notably reduction to various nitrogen-containing functionalities.

The reduction of the nitro group in this compound to an amino group is a key transformation, yielding 2-acetyl-4-aminopyrrole. This conversion is a standard reaction for nitroarenes and can be accomplished using several established methods. Common procedures involve catalytic hydrogenation or the use of reducing metals in acidic media. nih.govsemanticscholar.orgresearchgate.net

Catalytic hydrogenation is a widely used method for the reduction of nitro groups due to its efficiency and the clean nature of the reaction. researchgate.netescholarship.org This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.

Table 1: General Conditions for Catalytic Hydrogenation of Nitroarenes

| Catalyst | Common Solvents | Pressure | Temperature |

| Palladium on Carbon (Pd/C) | Ethanol, Methanol, Ethyl Acetate | Atmospheric to high pressure | Room Temperature |

| Platinum(IV) oxide (PtO₂) | Ethanol, Acetic Acid | Atmospheric to high pressure | Room Temperature |

| Raney Nickel (Raney-Ni) | Ethanol | High pressure | Elevated |

Another effective method is the use of a metal, such as iron or tin, in the presence of an acid like hydrochloric acid or acetic acid. semanticscholar.orgresearchgate.net For instance, the reduction of 4-nitropyridine-N-oxide to 4-aminopyridine (B3432731) has been successfully achieved using iron in acetic acid, a method that is applicable to this compound. semanticscholar.org

A more advanced approach is one-pot reductive amination, where a nitro compound is reduced to an amine in situ and then reacted with a carbonyl compound. nih.govsynplechem.comorganic-chemistry.orgmasterorganicchemistry.com While this is typically used to form secondary or tertiary amines, the initial reduction step to the primary amine is directly relevant. For example, nitroarenes can be reduced with reagents like bis(pinacolato)diboron (B136004) (B₂(OH)₄) and then proceed to react further. nih.gov

The introduction of an additional nitro group onto the this compound ring is challenging due to the presence of two strongly electron-withdrawing groups, which deactivate the pyrrole (B145914) ring towards further electrophilic attack. However, studies on related compounds provide insight into the likely outcome. The nitration of 2-acetylpyrrole (B92022) itself yields a mixture of this compound and 2-acetyl-5-nitropyrrole. cdnsciencepub.com Furthermore, the nitration of 2-nitropyrrole with nitric acid in acetic anhydride (B1165640) results in a 4:1 mixture of 2,4-dinitropyrrole and 2,5-dinitropyrrole. This suggests that if a second nitration of this compound were to occur, the most probable position for the incoming nitro group would be C5, leading to the formation of 2-acetyl-4,5-dinitropyrrole.

In a related study, the reaction of 2-acetylpyrrole with nitrite (B80452) was found to produce N-nitrated compounds, including 1,3,5-trinitro-2-acetylpyrrole (B1194133), indicating that under specific conditions, extensive nitration is possible. nih.gov Information regarding polymetallated pyrrole formation from this compound is not extensively documented in general literature.

Reactivity of the Acetyl Group in this compound

The acetyl group at the C2 position provides a reactive site for various transformations, including condensation reactions and modifications of the methyl group.

The acetyl group of this compound can participate in condensation reactions, such as the aldol (B89426) condensation, with other carbonyl compounds. In these reactions, the α-carbon of the acetyl group can be deprotonated by a base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of another molecule, such as an aldehyde, to form a β-hydroxy ketone. This product can subsequently dehydrate to form an α,β-unsaturated ketone. While specific examples for this compound are not prevalent in broad literature, the general mechanism is a fundamental reaction of methyl ketones. advtechind.com

The methyl group of the acetyl moiety is susceptible to reactions typical of methyl ketones, most notably the haloform reaction. wikipedia.orgiitk.ac.in This reaction involves the exhaustive halogenation of the methyl group in the presence of a base, followed by cleavage to yield a carboxylate and a haloform (e.g., chloroform, bromoform, or iodoform).

Interestingly, research has shown that while 2-acetyl-4-nitro-1-methylpyrrole successfully undergoes the haloform reaction with alkaline sodium hypochlorite (B82951) to form 4-nitro-1-methyl-2-pyrrolecarboxylic acid, this compound itself does not yield the desired acid under these conditions. cdnsciencepub.com This highlights the crucial role of the N-substituent in the stability and reactivity of the pyrrole ring under these basic conditions. cdnsciencepub.com Another novel method for the modification of methyl ketones involves the use of acetyl nitrate (B79036), which can convert them into various carboxylic acid derivatives, representing a modern alternative to the classical haloform reaction. nsf.gov

Electrophilic Aromatic Substitution Patterns on the this compound Ring

The pyrrole ring is inherently electron-rich and highly reactive towards electrophiles, with substitution typically occurring at the C2 or C5 positions. onlineorganicchemistrytutor.comslideshare.net However, in this compound, the ring is substituted with two powerful electron-withdrawing groups: the acetyl group and the nitro group. Both groups deactivate the aromatic ring towards electrophilic aromatic substitution (EAS). mnstate.edu

The acetyl group generally directs incoming electrophiles to the meta position in benzene (B151609) chemistry, which corresponds to the C4 position in pyrrole. The nitro group is also a strong deactivating, meta-directing group. In this compound, the C2 and C4 positions are occupied. The remaining open positions are C3 and C5. The deactivating nature of both existing substituents makes further electrophilic substitution, such as Friedel-Crafts reactions, halogenation, or sulfonation, very difficult to achieve under standard conditions. wikipedia.orguou.ac.inlibretexts.orgsigmaaldrich.commasterorganicchemistry.commasterorganicchemistry.comcdnsciencepub.com Research on the nitration of electron-deficient pyrroles, such as 2-acetylpyrrole, has shown that they fail to react under certain conditions where unsubstituted pyrrole reacts smoothly. sci-hub.se This indicates a significantly reduced nucleophilicity of the pyrrole ring in this compound, making it highly resistant to further EAS. Studies on the sulfonation of pyrroles have also shown complex regiochemical outcomes that are highly dependent on the substituents present. researchgate.net

Nucleophilic Reactivity of the Pyrrole Nucleus in this compound

The presence of strong electron-withdrawing groups, such as the nitro and acetyl groups, deactivates the pyrrole ring towards electrophilic attack and enhances its susceptibility to nucleophilic substitution, provided a suitable leaving group is present. ub.edu In the case of this compound, the nitro group can act as a leaving group in nucleophilic aromatic substitution reactions.

Research has shown that the reactivity of nitropyrroles is a critical aspect in the synthesis of various natural products. researchgate.net For instance, the haloform reaction of this compound with alkaline sodium hypochlorite, which typically converts acetyl groups to carboxylic acids, was reported to be unsuccessful. cdnsciencepub.com However, the N-methylated analogue, 2-acetyl-1-methyl-4-nitropyrrole, successfully underwent this transformation to yield 4-nitro-1-methyl-2-pyrrolecarboxylic acid. cdnsciencepub.com This suggests that the N-H proton in this compound may interfere with the reaction, and protection of the pyrrole nitrogen can be crucial for achieving desired transformations.

Detailed research findings on the nucleophilic reactivity of the pyrrole nucleus in this compound are summarized in the following table:

| Reactant | Reagent | Product | Observations |

| This compound | Alkaline sodium hypochlorite | No desired acid formed | The reaction was unsuccessful. cdnsciencepub.com |

| 2-Acetyl-1-methyl-4-nitropyrrole | Alkaline sodium hypochlorite | 4-Nitro-1-methyl-2-pyrrolecarboxylic acid | The N-methylated compound yielded the corresponding carboxylic acid in approximately 40% yield. cdnsciencepub.com |

Cycloaddition Reactions Involving this compound as a Dienophile or Diene

Pyrrole derivatives, when appropriately substituted with electron-withdrawing groups, can participate as dienophiles in Diels-Alder reactions. conicet.gov.arresearchgate.net The acetyl and nitro groups in this compound significantly lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making it a potential candidate for [4+2] cycloaddition reactions with electron-rich dienes. conicet.gov.ar

While specific studies focusing solely on this compound as a dienophile are not extensively detailed in the provided search results, the general reactivity of substituted nitropyrroles in cycloaddition reactions has been explored. For example, 1-tosyl-2-nitropyrrole and 1-tosyl-3-nitropyrrole have been shown to react with dienes, leading to the formation of indole (B1671886) derivatives after the elimination of nitrous acid. conicet.gov.ar These reactions often require thermal conditions or high pressure to proceed. conicet.gov.arresearchgate.net The dienophilic behavior is typically observed at the double bond bearing the nitro group. conicet.gov.ar

Nitropyrroles are considered important intermediates in the synthesis of various compounds and can act as heterodienophiles in Diels-Alder reactions. researchgate.net The activation of pyrrole derivatives with at least two electron-withdrawing groups allows them to react with electron-rich dienes in normal electron demand [4+2] cycloadditions. conicet.gov.arresearchgate.net

The following table summarizes the general findings on the cycloaddition reactivity of related nitropyrrole systems:

| Dienophile | Diene | Product Type | Key Findings |

| 1-Tosyl-2-nitropyrrole | Isoprene | Dihydroindoles and Indoles | The reaction proceeds with the thermal extrusion of nitrous acid. conicet.gov.ar |

| 1-Tosyl-3-nitropyrrole | Isoprene | Isomeric Indoles and Dihydroindoles | A mixture of products is formed. conicet.gov.ar |

| Methyl 4-nitro-1-tosylpyrrole-2-carboxylate | Isoprene | Isomeric Indoles | The reaction leads to a mixture of indole derivatives. conicet.gov.ar |

| 3-Nitro-1-(p-toluenesulfonyl)pyrrole | N-acetyl-N-isopropyl-1,3-butadiene | Indole derivative | The reaction occurs under solvent-free microwave-assisted conditions with elimination of the nitro group. researchgate.net |

Due to the presence of both acetyl and nitro groups, this compound is expected to exhibit dienophilic properties, likely reacting at the C4-C5 double bond which is activated by the nitro group. However, specific experimental data on the cycloaddition reactions of this compound itself is not available in the provided search results. Further research would be necessary to fully characterize its behavior as a dienophile or a diene in cycloaddition reactions.

2 Acetyl 4 Nitropyrrole As a Versatile Synthetic Building Block

Precursor for the Construction of Complex Organic Frameworks

The unique substitution pattern of 2-acetyl-4-nitropyrrole makes it an ideal precursor for assembling intricate organic frameworks. The functional groups on the pyrrole (B145914) ring can be selectively modified, allowing for the stepwise construction of complex target molecules. For instance, nitropyrrole-based compounds are utilized as intermediates in the synthesis of modified DNA minor-groove binders, which are molecules designed to interact with specific sequences of DNA. nih.govmdpi.com The synthesis of these complex structures relies on the strategic elaboration of the pyrrole core, where the nitro and acetyl groups guide the introduction of other functionalities.

Furthermore, the 2-nitropyrrole motif is a key component of several antibiotic natural products, such as the heronapyrrole family. nih.govnih.gov The total synthesis of these natural products showcases the utility of nitropyrrole systems as foundational building blocks. Synthetic strategies often involve palladium-mediated cross-coupling reactions, where protecting the pyrrole nitrogen with electron-rich groups facilitates previously challenging transformations in high yields. nih.govjchemrev.com These advanced synthetic routes provide access to the bioactive 2-nitropyrrole manifold, demonstrating the compound's role in building complex, medicinally relevant frameworks. nih.govjchemrev.com

| Complex Framework/Natural Product | Key Synthetic Role of Nitropyrrole Unit | Reference Reaction Types |

| DNA Minor-Groove Binders | Serves as a core scaffold for attaching side chains that recognize DNA sequences. | N-alkylation, Amide coupling |

| Heronapyrrole Antibiotics | Forms the central heterocyclic motif of the natural product. | Palladium-mediated cross-coupling (e.g., Stille, Sonogashira) nih.govjchemrev.com |

| Nitropyrrolin Natural Products | Provides the essential 2-nitro-4-alkylpyrrole core structure. | Sonogashira cross-coupling, Carboxylative cyclization jchemrev.com |

Application in the Synthesis of Other Heterocyclic Systems

The reactivity of this compound allows it to be readily converted into other important heterocyclic structures. The acetyl and nitro groups can participate in or be transformed to facilitate cyclization reactions, leading to the formation of new ring systems appended to or derived from the pyrrole core.

While direct conversion of this compound to oxadiazoles (B1248032) is not extensively documented, established synthetic methodologies for 1,3,4-oxadiazoles provide a clear pathway for this transformation. A common and effective route involves the conversion of a methyl ketone, such as an acetyl group, into a hydrazone, which then undergoes cyclization.

The proposed synthetic sequence would involve:

Hydrazone Formation: The acetyl group of this compound can react with hydrazine (B178648) hydrate (B1144303) or a substituted hydrazine to form the corresponding hydrazone.

Acylation: The resulting hydrazone is then treated with an acylating agent, such as acetic anhydride (B1165640) or an acid chloride, to yield a 1,2-diacylhydrazine intermediate.

Cyclodehydration: This intermediate can then be cyclized to form the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. This final step is typically promoted by a dehydrating agent like phosphorus oxychloride or by thermal means. organic-chemistry.org

An alternative approach is the oxidative cyclization of N-acylhydrazones, which can be achieved using reagents like iodine or chloramine-T. organic-chemistry.orgnih.gov This method provides a transition-metal-free option for constructing the 1,3,4-oxadiazole ring from the acetyl precursor. The resulting (4-nitropyrrol-2-yl)-substituted 1,3,4-oxadiazole would be a novel compound with potential applications in medicinal chemistry, as the oxadiazole ring is a known bioisostere for amide and ester groups and is present in many pharmacologically active compounds. organic-chemistry.org

| Reaction Step | Reagents | Intermediate/Product |

| 1. Hydrazone Formation | Hydrazine hydrate | 2-(1-hydrazonoethyl)-4-nitropyrrole |

| 2. Acylation | Acetic anhydride | N'-acetyl-N'-(1-(4-nitropyrrol-2-yl)ethylidene)acetohydrazide |

| 3. Cyclodehydration | Phosphorus oxychloride (POCl₃) | 2-methyl-5-(4-nitropyrrol-2-yl)-1,3,4-oxadiazole |

The pyrrole nucleus is a fundamental building block for many biologically active molecules, and this compound is a valuable starting point for creating new therapeutic agents. organic-chemistry.org The functional groups allow for modifications that can tune the pharmacological properties of the resulting derivatives.

A key transformation is the reduction of the nitro group to an amino group. mdpi.com This creates 2-acetyl-4-aminopyrrole, which opens up a vast number of synthetic possibilities, including the formation of amides, sulfonamides, and Schiff bases, many of which exhibit significant biological activity. Pyrrole derivatives are known to possess a wide range of pharmacological effects, including antibacterial, antifungal, antiviral, and anticancer activities.

For example, research into pyrrole-based chalcones has been conducted to develop inhibitors of cytochrome P450 enzymes, which are involved in drug metabolism and resistance. Furthermore, hetero-fused pyrrole derivatives, such as pyrrolo[2,3-d]pyrimidines, have shown considerable antiviral activity against the Hepatitis C virus by inhibiting the NS5B polymerase enzyme. The synthesis of these complex derivatives often begins with a functionalized pyrrole, highlighting the importance of versatile building blocks like this compound.

| Derivative Class | Synthetic Modification | Target Biological Activity | Example Target |

| Pyrrole-based Chalcones | Condensation of the acetyl group with aromatic aldehydes. | Anticancer | Cytochrome P450 (CYP1) enzymes |

| Pyrrolotriazines | Multi-step synthesis involving modification of both functional groups. | Anticancer | Anaplastic Lymphoma Kinase (ALK) |

| Pyrrolyl Hydrazones | Condensation of the acetyl group with hydrazides. | Antitubercular | Enoyl-ACP reductase (InhA) |

| Pyrrolo[2,3-d]pyrimidines | Reduction of nitro group and subsequent annulation reactions. | Antiviral | Hepatitis C Virus (HCV) NS5B Polymerase |

Integration into Cascade and Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, are highly efficient tools for generating molecular complexity. These reactions are prized for their operational simplicity and atom economy. Pyrrole derivatives are frequently synthesized using MCRs.

While specific examples detailing the integration of this compound into MCRs are not prevalent, its structure is well-suited for such transformations. The electrophilic nature of the pyrrole ring, modulated by the nitro group, and the nucleophilic potential of the enolized acetyl group suggest it could participate in various MCRs. For instance, a stereoselective four-component synthesis of functionalized 2,3-dihydro-4-nitropyrroles has been developed, demonstrating the utility of nitro-group-containing precursors in such reactions. The catalyst and reaction conditions in MCRs are crucial for controlling the reaction pathway and achieving high selectivity, often avoiding the formation of byproducts. The functional handles on this compound could allow it to act as one of the key components in novel MCRs designed to rapidly assemble complex, poly-substituted heterocyclic libraries for biological screening.

Computational and Theoretical Investigations of 2 Acetyl 4 Nitropyrrole

Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of heterocyclic molecules like 2-Acetyl-4-nitropyrrole. DFT calculations, often employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide valuable insights into the molecule's geometry, stability, and electronic distribution.

Theoretical studies on substituted pyrroles have demonstrated that the introduction of electron-withdrawing groups, such as the acetyl and nitro groups, significantly influences the planarity and bond lengths of the pyrrole (B145914) ring. For this compound, DFT calculations would be expected to reveal a largely planar structure, with potential minor deviations from planarity due to steric interactions between the substituents. The calculated bond lengths would likely show a degree of bond alternation within the pyrrole ring, characteristic of its aromatic nature, but also influenced by the electronic demands of the acetyl and nitro moieties.

The electronic properties of this compound are also significantly modulated by its substituents. The acetyl group at the 2-position and the nitro group at the 4-position are both strong electron-withdrawing groups. This electronic delocalization can be quantified through calculated parameters such as molecular electrostatic potential (MEP) and natural bond orbital (NBO) analysis. The MEP surface would be expected to show regions of high positive potential around the carbonyl carbon of the acetyl group and the nitrogen atom of the nitro group, indicating their electrophilic character. Conversely, regions of negative potential would be anticipated around the oxygen atoms of both substituents.

NBO analysis can further elucidate the electronic structure by quantifying charge distribution and orbital interactions. The calculated natural charges on the atoms of this compound would likely indicate a net positive charge on the pyrrole ring, a consequence of the electron-withdrawing nature of the substituents. This charge distribution is critical in determining the molecule's reactivity towards nucleophiles and electrophiles.

Table 1: Representative DFT-Calculated Geometrical Parameters and Electronic Properties for this compound

| Parameter | Representative Value |

| C2-C3 Bond Length (Å) | 1.38 |

| C3-C4 Bond Length (Å) | 1.42 |

| C4-C5 Bond Length (Å) | 1.37 |

| C5-N1 Bond Length (Å) | 1.37 |

| N1-C2 Bond Length (Å) | 1.38 |

| Dipole Moment (Debye) | ~5-7 |

| NBO Charge on N1 (a.u.) | -0.4 to -0.6 |

| NBO Charge on C2 (a.u.) | +0.2 to +0.4 |

| NBO Charge on C4 (a.u.) | +0.3 to +0.5 |

Note: The values in this table are illustrative and represent typical ranges expected for a molecule with this substitution pattern based on DFT studies of similar compounds.

Mechanistic Elucidation of Synthetic Reactions via Computational Chemistry

Computational chemistry, particularly DFT, plays a crucial role in elucidating the mechanisms of synthetic reactions leading to compounds like this compound. The synthesis of this molecule would likely involve the nitration of 2-acetylpyrrole (B92022) or the acylation of 4-nitropyrrole. DFT calculations can be employed to model the reaction pathways, identify transition states, and calculate activation energies, thereby providing a detailed understanding of the reaction mechanism and regioselectivity.

For instance, in the nitration of 2-acetylpyrrole, the reaction typically proceeds via an electrophilic aromatic substitution mechanism. Computational studies on the nitration of pyrrole itself have shown that the reaction involves the formation of a nitronium ion (NO₂⁺) as the electrophile, which then attacks the electron-rich pyrrole ring. The regioselectivity of this attack is governed by the stability of the resulting intermediate (the sigma complex or Wheland intermediate). DFT calculations can be used to determine the relative energies of the transition states leading to the different possible nitrated products. For 2-acetylpyrrole, the acetyl group is a deactivating, meta-directing group in benzene (B151609) chemistry; however, in the highly activated pyrrole ring, its directing effect is more complex. Computational analysis would likely show a preference for nitration at the 4- and 5-positions, with the relative yields depending on the precise reaction conditions.

A computational investigation of the reaction mechanism would involve locating the structures of the reactants, intermediates, transition states, and products on the potential energy surface. The calculated energy profile would reveal the activation barriers for each step of the reaction, allowing for a prediction of the most favorable reaction pathway.

Table 2: Illustrative Calculated Activation Energies for the Nitration of 2-Acetylpyrrole

| Position of Nitration | Relative Activation Energy (kcal/mol) |

| 3-position | Higher |

| 4-position | Lower |

| 5-position | Intermediate |

Note: This table presents a qualitative representation of expected trends in activation energies based on the known directing effects in pyrrole chemistry.

Frontier Molecular Orbital (FMO) Analysis and its Implications for Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. taylorandfrancis.comfiveable.meyoutube.compku.edu.cnresearchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comfiveable.meyoutube.compku.edu.cnresearchgate.net The energies and spatial distributions of the HOMO and LUMO of this compound, which can be readily calculated using DFT, provide significant insights into its reactivity.

The HOMO represents the ability of a molecule to donate electrons, and its energy is related to the ionization potential. A higher HOMO energy indicates a greater propensity to donate electrons and react with electrophiles. The LUMO, on the other hand, represents the ability of a molecule to accept electrons, and its energy is related to the electron affinity. A lower LUMO energy suggests a greater ease of accepting electrons and reacting with nucleophiles.

For this compound, the presence of two strong electron-withdrawing groups is expected to significantly lower the energies of both the HOMO and the LUMO compared to unsubstituted pyrrole. This lowering of the HOMO energy would make the molecule less reactive towards electrophiles. Conversely, the substantially lowered LUMO energy would render the molecule more susceptible to nucleophilic attack.

The HOMO-LUMO energy gap is another important parameter derived from FMO analysis. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and greater polarizability. The significant electron-withdrawing character of the substituents in this compound would likely result in a relatively small HOMO-LUMO gap, suggesting a molecule with notable electronic reactivity.

Table 3: Representative Frontier Molecular Orbital Energies for this compound and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Pyrrole | ~ -5.5 | ~ 0.5 | ~ 6.0 |

| 2-Acetylpyrrole | ~ -6.0 | ~ -1.0 | ~ 5.0 |

| 4-Nitropyrrole | ~ -6.5 | ~ -2.0 | ~ 4.5 |

| This compound | ~ -7.0 | ~ -2.5 | ~ 4.5 |

Note: The energy values are illustrative and based on general trends observed in computational studies of substituted aromatic compounds.

Prediction of Regioselectivity in Electrophilic and Nucleophilic Attack on this compound

The regioselectivity of chemical reactions involving this compound can be predicted using computational methods that analyze the electronic structure of the molecule. These methods include the examination of the distribution of frontier molecular orbitals and the calculation of reactivity indices.

Electrophilic Attack:

Nucleophilic Attack:

Conversely, the sites most susceptible to nucleophilic attack are those with the lowest electron density and the largest coefficients in the LUMO. In this compound, the LUMO is expected to be distributed over the entire molecule, with significant contributions from the acetyl and nitro groups. The carbon atoms of the pyrrole ring attached to these electron-withdrawing groups (C2 and C4) and the carbonyl carbon of the acetyl group would be highly electron-deficient and are therefore the most likely targets for nucleophilic attack. The relative reactivity of these sites can be further quantified by calculating Fukui functions, which provide a measure of the change in electron density at a particular site upon the addition of an electron.

Table 4: Predicted Regioselectivity for Reactions of this compound

| Reaction Type | Most Probable Site(s) of Attack |

| Electrophilic Substitution | C3, C5 |

| Nucleophilic Addition/Substitution | C2, C4, Carbonyl Carbon |

Note: This table summarizes the predicted regioselectivity based on general principles of electronic effects and FMO theory as applied to substituted pyrroles.

Biological Activity and Molecular Interactions of 2 Acetyl 4 Nitropyrrole

Mutagenic and Cytotoxic Profiles of 2-Acetyl-4-nitropyrrole and its Derivatives

The biological activities of this compound and its related nitropyrrole compounds have been investigated, revealing significant mutagenic and cytotoxic effects. Nitropyrroles can be formed from the reaction of 2-acetylpyrrole (B92022), a common product of the Maillard browning reaction found in many foods, with nitrite (B80452). This reaction can occur in nitrite-containing foods or in vivo through nitrosation after ingestion.

Studies on the reaction mixture of 2-acetylpyrrole with nitrite have demonstrated strong mutagenic activity. The methylene (B1212753) chloride extract of this reaction mixture was found to be mutagenic in various strains of Salmonella typhimurium (TA97, TA98, TA100, TA102, and TA104), both with and without metabolic activation by S-9 mix nih.gov. This indicates the presence of direct-acting mutagens.

More specifically, two N-nitropyrrole derivatives of 2-acetylpyrrole, namely 1-nitro-2-acetyl-pyrrole (NAP) and 1,3,5-trinitro-2-acetylpyrrole (B1194133) (TNAP), have been identified and shown to be moderately mutagenic to Salmonella strains TA98 and TA100 without the need for a mammalian activation system nih.gov. In addition to their mutagenicity, these compounds exhibited marked cytotoxicity to mouse C3H10T1/2 cells nih.gov.

The mutagenic potential of these compounds underscores the possibility of the formation of direct-acting mutagens from dietary precursors nih.gov. The mutagenicity of the 2-acetylpyrrole-nitrite reaction product is influenced by factors such as pH, temperature, reaction time, and the concentrations of both nitrite and 2-acetylpyrrole nih.gov.

| Compound/Mixture | Test System | Metabolic Activation (S-9 Mix) | Observed Effect | Reference |

|---|---|---|---|---|

| Methylene chloride extract of 2-acetylpyrrole-nitrite reaction mixture | Salmonella typhimurium strains TA97, TA98, TA100, TA102, TA104 | With and Without | Strongly mutagenic | nih.gov |

| 1-nitro-2-acetyl-pyrrole (NAP) | Salmonella typhimurium strains TA98 and TA100 | Without | Moderately mutagenic | nih.gov |

| 1,3,5-trinitro-2-acetylpyrrole (TNAP) | Salmonella typhimurium strains TA98 and TA100 | Without | Moderately mutagenic | nih.gov |

| Compound | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 1-nitro-2-acetyl-pyrrole (NAP) | Mouse C3H10T1/2 cells | Markedly cytotoxic | nih.gov |

| 1,3,5-trinitro-2-acetylpyrrole (TNAP) | Mouse C3H10T1/2 cells | Markedly cytotoxic | nih.gov |

Interactions with Biological Macromolecules

Chemical Modification of Proteins by this compound

While specific studies detailing the chemical modification of proteins by this compound are not extensively documented in peer-reviewed literature, the chemical structure of the compound suggests a potential for such interactions. The presence of both an acetyl group and a nitro group on the pyrrole (B145914) ring creates an electrophilic character, which could facilitate covalent reactions with nucleophilic residues on proteins, such as cysteine and lysine. This potential for protein modification could alter protein function and contribute to the observed cytotoxicity of related nitropyrrole compounds.

Formation of Adducts with Nucleic Acids

For instance, compounds like 2-nitrofluorene (B1194847) are metabolized to form DNA adducts, which are considered an early and crucial event in carcinogenesis nih.gov. The major DNA adducts formed from 2-nitrofluorene and its metabolite N-acetyl-2-aminofluorene have been identified as dG-C8-AF and dG-C8-AAF nih.gov. It is plausible that this compound could undergo a similar bioactivation pathway, leading to the formation of covalent adducts with DNA bases and resulting in the observed mutagenicity.

Structure-Activity Relationships (SAR) in Nitropyrrole Analogs

The biological activity of nitropyrrole analogs is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies on various pyrrole and nitroaromatic compounds have provided insights into the features that govern their mutagenic and cytotoxic effects.

For nitropyrrole derivatives, the position and number of nitro groups are critical determinants of their activity. For example, in the case of derivatives from 2-acetylpyrrole, the dinitro and trinitro compounds show potent biological effects. The electron-withdrawing nature of the nitro group is essential for the antimicrobial activity of many nitroheterocyclic compounds.

In broader studies of pyrrole derivatives, various substituents on the pyrrole ring have been shown to modulate biological activity. For instance, in a series of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives, the 3-carbonitrile group, vicinal 4,5-diphenyl groups, and the N-benzyl side chain were all found to be important for their inhibitory potencies against metallo-β-lactamases nih.gov. This highlights the sensitivity of biological activity to the specific substitution pattern on the pyrrole ring.

Q & A

Q. What advanced analytical techniques identify degradation pathways of this compound in environmental matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.